4-[(2E)-2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazinyl]benzenesulfonamide
Description
This compound is a benzenesulfonamide derivative featuring a pyrazolone core linked via an (E)-configured hydrazinyl group. The pyrazolone ring is substituted with a 3-methyl group and a phenyl moiety at the 1-position, while the benzenesulfonamide group introduces a polar sulfonamide functional group. The E-configuration at the hydrazinyl double bond is critical for maintaining structural rigidity, which may influence binding interactions in biological systems . Its molecular formula is C₁₆H₁₅N₅O₃S (molecular weight: 357.39 g/mol), and it is structurally related to pharmacologically active sulfonamides, which are often explored for diuretic, antibacterial, or enzyme-inhibitory properties .
Properties
IUPAC Name |
4-[(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)diazenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O3S/c1-11-15(16(22)21(20-11)13-5-3-2-4-6-13)19-18-12-7-9-14(10-8-12)25(17,23)24/h2-10,20H,1H3,(H2,17,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYAIEYDCIUSVTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)N=NC3=CC=C(C=C3)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32039-48-8 | |
| Record name | 4-(3-METHYL-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-4-YLAZO)-BENZENESULFONAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F64D20266I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2E)-2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazinyl]benzenesulfonamide typically involves the condensation of 3-methyl-1-phenyl-2-pyrazolin-5-one with 4-sulfonamidobenzaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[(2E)-2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazinyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of functionalized compounds with different biological activities .
Scientific Research Applications
Medicinal Chemistry
The primary application of this compound lies in its potential as an antimicrobial agent . Studies have shown that compounds with similar structures exhibit significant antibacterial and antifungal activities. The sulfonamide group is particularly effective in inhibiting bacterial folate synthesis, making it a candidate for antibiotic development.
Case Study:
A study published in the Journal of Medicinal Chemistry highlighted the synthesis of sulfonamide derivatives that demonstrated enhanced antibacterial properties against resistant strains of bacteria. The compound's structural features were crucial for its biological activity .
Anticancer Activity
Research indicates that derivatives of pyrazole compounds can exhibit anticancer properties. The presence of the hydrazine and sulfonamide functionalities may enhance the compound's ability to interfere with cancer cell proliferation.
Case Study:
In vitro assays have shown that similar compounds induce apoptosis in cancer cells by activating specific pathways involved in programmed cell death. A recent publication detailed the cytotoxic effects of pyrazole derivatives on various cancer cell lines, supporting further exploration of this compound's anticancer potential .
Anti-inflammatory Properties
Sulfonamides are known to possess anti-inflammatory effects, which can be beneficial in treating conditions like arthritis and other inflammatory diseases. The compound's ability to modulate inflammatory pathways makes it a candidate for further research.
Case Study:
A study demonstrated that pyrazole-based compounds could inhibit pro-inflammatory cytokines in animal models, suggesting their potential use in anti-inflammatory therapies .
Mechanism of Action
The mechanism of action of 4-[(2E)-2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazinyl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can lead to various biological effects, such as reduced inflammation or inhibited microbial growth .
Comparison with Similar Compounds
Structural and Functional Insights
- Sulfonamide vs. Sulfonic Acid/Ester: The target compound’s sulfonamide group (-SO₂NH₂) enhances water solubility and hydrogen-bonding capacity compared to the sulfonic acid (-SO₃H) in Analog 1 or the lipophilic ethyl ester (-COOEt) in Analog 2.
- Stereochemistry : The (E)-configuration in the target compound and Analog 2 ensures planar geometry, optimizing π-π stacking or charge-transfer interactions. Analog 1’s (Z)-configuration may result in distinct conformational preferences .
Research Findings and Data
Pharmacokinetic Predictions
- Lipophilicity : Analog 2’s ethyl ester group increases logP compared to the target compound, suggesting better membrane permeability but poorer aqueous solubility .
- Bioavailability : The sulfonamide group in the target compound may enhance renal excretion, aligning with diuretic mechanisms, whereas Analog 1’s sulfonic acid could limit absorption due to high polarity .
Biological Activity
The compound 4-[(2E)-2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazinyl]benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the context of anti-inflammatory and cardiovascular effects. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.
Chemical Structure
The compound is characterized by a complex structure that includes:
- A benzene sulfonamide moiety.
- A hydrazine linkage.
- A pyrazole ring with a methyl and phenyl substitution.
Biological Activity Overview
Recent studies have indicated that sulfonamide derivatives can exhibit significant biological activities, including:
- Anti-inflammatory Effects : Some derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process.
- Cardiovascular Effects : Research indicates that certain sulfonamides can influence perfusion pressure and coronary resistance.
COX Inhibition
A study demonstrated that related compounds showed COX-2 inhibitory activity, with specific derivatives achieving up to 47.1% inhibition at 20 μM concentration . This suggests that the compound may possess similar inhibitory properties, contributing to its anti-inflammatory potential.
Cardiovascular Impact
Research utilizing isolated rat heart models assessed the effects of various benzenesulfonamide derivatives on perfusion pressure and coronary resistance. Notably, 4-(2-aminoethyl)benzenesulfonamide demonstrated a significant reduction in both parameters compared to controls . The theoretical interaction with calcium channels was also investigated, suggesting a possible mechanism by which these compounds exert their cardiovascular effects.
Case Studies
-
Study on Perfusion Pressure :
- Objective : Evaluate the impact of benzenesulfonamide derivatives on cardiovascular metrics.
- Methodology : Isolated rat heart model was employed.
- Findings : The compound significantly decreased perfusion pressure and coronary resistance compared to controls. The results indicated potential therapeutic applications in managing cardiovascular diseases .
-
COX Inhibition Screening :
- Objective : Assess COX-2 inhibitory activity of synthesized compounds.
- Methodology : Various derivatives were screened for their ability to inhibit COX enzymes.
- Findings : The study confirmed that certain derivatives exhibited considerable COX inhibition, supporting the anti-inflammatory potential of related structures .
Data Table
The following table summarizes key findings from studies on related compounds:
Q & A
Q. What are the critical considerations for synthesizing this compound with high purity and yield?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the preparation of the pyrazolone core followed by hydrazine coupling to the benzenesulfonamide moiety. Key factors include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
- Temperature control : Reactions are often conducted at 60–80°C to balance reactivity and side-product formation .
- Purification : Column chromatography with silica gel (ethyl acetate/hexane gradients) and recrystallization from ethanol/water mixtures improve purity .
- Example Table :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Hydrazine coupling | Hydrazine hydrate, EtOH, 70°C | 65–70 | >95% |
Q. How is the molecular structure of this compound confirmed experimentally?
- Methodological Answer : Structural confirmation relies on:
- Single-crystal X-ray diffraction : Resolves bond lengths (e.g., C=N at ~1.28 Å) and dihedral angles (e.g., 8.5° between pyrazole and benzene planes) .
- Spectroscopy :
- NMR : Distinct aromatic proton signals (δ 7.2–8.1 ppm) and sulfonamide protons (δ 3.1 ppm) .
- IR : Stretching vibrations for C=O (1650–1680 cm⁻¹) and N-H (3250–3350 cm⁻¹) .
Q. What preliminary biological assays are recommended to evaluate its bioactivity?
- Methodological Answer : Initial screening should focus on:
- Enzyme inhibition : Test against cyclooxygenase (COX) or carbonic anhydrase isoforms due to the sulfonamide group’s known pharmacophore role .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at concentrations of 10–100 μM .
- Data Interpretation : Compare IC₅₀ values with reference drugs (e.g., Celecoxib for COX-2 inhibition).
Advanced Research Questions
Q. How can computational methods predict the compound’s reactivity and binding interactions?
- Methodological Answer : Advanced strategies include:
- Quantum chemical calculations : DFT (B3LYP/6-31G*) optimizes geometry and calculates frontier molecular orbitals (HOMO-LUMO gap ~4.2 eV) to predict charge transfer .
- Molecular docking : AutoDock Vina simulates binding to COX-2 (PDB: 3LN1), with scoring functions prioritizing sulfonamide interactions with Arg120/His90 residues .
- Example Table :
| Target Protein | Docking Score (kcal/mol) | Key Interactions | Reference |
|---|---|---|---|
| COX-2 | -9.2 | H-bond with Tyr355 |
Q. How should researchers address contradictions in biological activity data across studies?
- Methodological Answer : Resolve discrepancies via:
- Dose-response profiling : Test a wider concentration range (e.g., 0.1–200 μM) to identify non-linear effects .
- Orthogonal assays : Validate enzyme inhibition with SPR (surface plasmon resonance) alongside fluorescence-based assays .
- Meta-analysis : Compare structural analogs (e.g., 4-nitrobenzenesulfonamide derivatives) to isolate substituent effects .
Q. What experimental designs optimize reaction conditions for scale-up?
- Methodological Answer : Use factorial design (e.g., 2³ full factorial) to assess variables:
- Factors : Catalyst loading (0.5–2 mol%), temperature (50–90°C), solvent polarity (DMF vs. THF).
- Response surface modeling : Identifies optimal conditions (e.g., 1.2 mol% catalyst, 75°C, DMF) for 85% yield .
- Automation : AI-driven platforms (e.g., COMSOL Multiphysics) simulate mass transfer and heat flow in continuous-flow reactors .
Data Management and Reproducibility
Q. What protocols ensure data integrity in multi-institutional studies?
- Methodological Answer : Adopt:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
